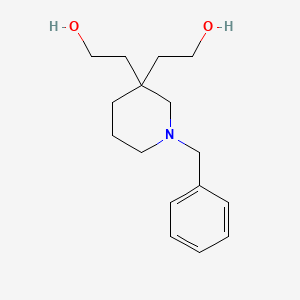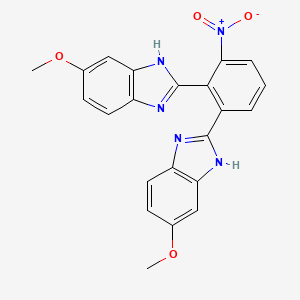
2,2'-(3-Nitro-1,2-phenylene)bis(6-methoxy-1H-benzimidazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(3-Nitro-1,2-phenylene)bis(6-methoxy-1H-benzimidazole) is a complex organic compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that have significant applications in medicinal chemistry due to their structural similarity to naturally occurring nucleotides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3-Nitro-1,2-phenylene)bis(6-methoxy-1H-benzimidazole) typically involves the condensation of ortho-phenylenediamine derivatives with aldehydes or other suitable reagents. One common method includes the reaction of ortho-phenylenediamine with 3-nitrobenzaldehyde in the presence of an acid catalyst, followed by cyclization to form the benzimidazole ring. The reaction conditions often involve mild temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including 2,2’-(3-Nitro-1,2-phenylene)bis(6-methoxy-1H-benzimidazole), often employs continuous flow processes and microwave-assisted synthesis to enhance yield and efficiency. These methods allow for better control over reaction parameters and can significantly reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(3-Nitro-1,2-phenylene)bis(6-methoxy-1H-benzimidazole) undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen gas with a palladium catalyst for hydrogenation, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate temperatures and may require specific solvents to facilitate the process .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2’-(3-Nitro-1,2-phenylene)bis(6-methoxy-1H-benzimidazole) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Explored for its antimicrobial and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2,2’-(3-Nitro-1,2-phenylene)bis(6-methoxy-1H-benzimidazole) involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and inhibiting replication and transcription processes. Additionally, it may inhibit specific enzymes involved in cell proliferation, leading to its potential anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(1,4-Phenylene)bis(7-nitro-1H-benzimidazole 3-oxide):
2,2’-(2-Bromo-5-tert-butyl-1,3-phenylene)bis(1-methyl-1H-benzimidazole): Known for its coordination chemistry and potential use in catalysis.
Uniqueness
2,2’-(3-Nitro-1,2-phenylene)bis(6-methoxy-1H-benzimidazole) is unique due to the presence of both nitro and methoxy groups, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for diverse applications, particularly in medicinal chemistry and materials science .
Propiedades
Número CAS |
184705-65-5 |
|---|---|
Fórmula molecular |
C22H17N5O4 |
Peso molecular |
415.4 g/mol |
Nombre IUPAC |
6-methoxy-2-[2-(6-methoxy-1H-benzimidazol-2-yl)-3-nitrophenyl]-1H-benzimidazole |
InChI |
InChI=1S/C22H17N5O4/c1-30-12-6-8-15-17(10-12)25-21(23-15)14-4-3-5-19(27(28)29)20(14)22-24-16-9-7-13(31-2)11-18(16)26-22/h3-11H,1-2H3,(H,23,25)(H,24,26) |
Clave InChI |
VYUOKALIUGMAQN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N=C(N2)C3=C(C(=CC=C3)[N+](=O)[O-])C4=NC5=C(N4)C=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Hydroxyethyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12552855.png)
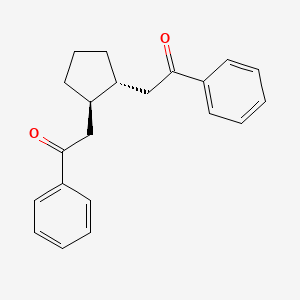
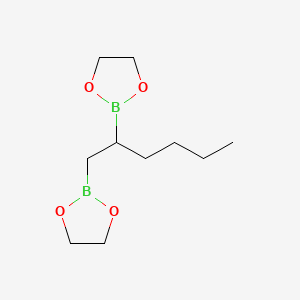
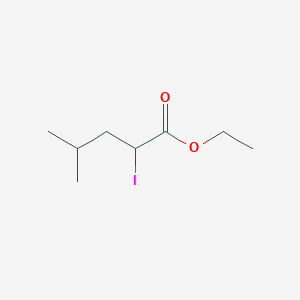
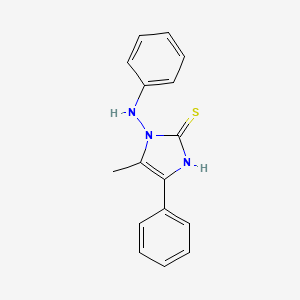

![1,7-Dioxaspiro[5.5]undec-3-ene](/img/structure/B12552907.png)
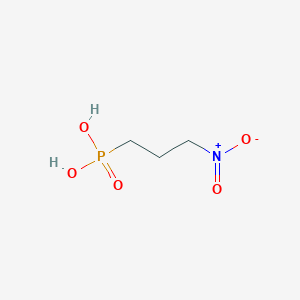

![1-[(2R)-2-Hydroxy-5-(piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one](/img/structure/B12552933.png)
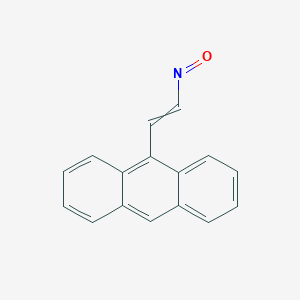
![({2-[2-(Ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B12552943.png)
![(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine](/img/structure/B12552945.png)
